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Compound of Interest

Compound Name: 4-Chloro-2,3-difluoropyridine

Cat. No.: B1312938

An In-Depth Technical Guide to 4-Chloro-2,3-difluoropyridine: Properties, Reactivity, and
Applications

Introduction

4-Chloro-2,3-difluoropyridine is a halogenated heterocyclic compound that has emerged as a
significant building block in the fields of medicinal chemistry and materials science. The
strategic placement of fluorine and chlorine atoms on the pyridine scaffold imparts unique
electronic properties and reactivity, making it a versatile intermediate for the synthesis of
complex molecular architectures. The incorporation of fluorine, in particular, is a well-
established strategy in drug design to enhance metabolic stability, binding affinity, and
lipophilicity of bioactive molecules. This guide provides a comprehensive overview of the
physical and chemical properties of 4-Chloro-2,3-difluoropyridine, its spectral characteristics,
and its applications, with a focus on its utility for researchers and professionals in drug
development.

Physicochemical Properties

The fundamental physical properties of 4-Chloro-2,3-difluoropyridine are summarized in the
table below. These properties are crucial for its handling, storage, and application in various
chemical reactions.
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Property Value Reference
CAS Number 851178-99-9 [1]
Molecular Formula CsH2CIFzN [2]
Molecular Weight 149.53 g/mol [2][3]
Appearance Liquid

Boiling Point 135-136 °C [31[4]
Density 1.442 g/mL at 25 °C

Storage Temperature 2-8°C

Spectroscopic Characterization

The structural elucidation of 4-Chloro-2,3-difluoropyridine and its derivatives relies heavily on
modern spectroscopic techniques. While specific spectra for this exact compound are not
publicly cataloged, we can infer the expected characteristics based on its structure and data
from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton spectrum is expected to be simple, showing two doublets in the
aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts
and coupling constants would be influenced by the adjacent fluorine and chlorine atoms.

e 19F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are
expected, corresponding to the fluorine atoms at the 2- and 3-positions. The coupling
between these fluorine atoms and with the adjacent protons would provide valuable
structural information[5].

e 13C NMR: The carbon spectrum would show five signals for the pyridine ring carbons. The
chemical shifts would be significantly influenced by the attached halogens, with the carbons
bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Chloro-2,3-difluoropyridine would display characteristic absorption
bands for:

e C-F stretching vibrations, typically in the 1000-1400 cm~1 region.
e C-Cl stretching vibrations, usually found in the 600-800 cm~! range.

e C=N and C=C stretching vibrations of the pyridine ring, occurring in the 1400-1600 cm™1
region.

Mass Spectrometry (MS)

In mass spectrometry, 4-Chloro-2,3-difluoropyridine is expected to show a distinct molecular
ion peak (M*). A characteristic isotopic pattern for the chlorine atom (3>CI/3”Cl ratio of
approximately 3:1) would be observed for the molecular ion and any chlorine-containing
fragments[6]. Common fragmentation pathways would likely involve the loss of chlorine and
fluorine atoms or the entire pyridine ring fragmentation.

Synthesis and Reactivity

The synthesis of halogenated pyridines can be achieved through various methods, often
involving multi-step sequences starting from readily available pyridine derivatives. For instance,
the synthesis of the related 5-Chloro-2,3-difluoropyridine can be accomplished by the
fluorination of 2,3,5-trichloropyridine using fluorinating agents like potassium fluoride,
sometimes in the presence of a phase-transfer catalyst to improve yield[7][8][9].

The reactivity of 4-Chloro-2,3-difluoropyridine is dominated by nucleophilic aromatic
substitution (SnAr). The electron-withdrawing nature of the nitrogen atom and the fluorine
atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic
substitution, particularly at the 2- and 4-positions[10][11]. The chlorine atom at the 4-position is
a good leaving group, making this position susceptible to displacement by a variety of
nucleophiles.

Experimental Protocol: Nucleophilic Aromatic
Substitution
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This protocol provides a general methodology for a typical SnAr reaction using 4-Chloro-2,3-
difluoropyridine as a substrate.

Objective: To synthesize a 4-substituted-2,3-difluoropyridine derivative via nucleophilic aromatic
substitution.

Materials:

4-Chloro-2,3-difluoropyridine

Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)

A suitable base (e.g., K2COs, EtsN, or NaH)

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

Standard laboratory glassware and workup reagents
Procedure:

e To a solution of the nucleophile (1.2 equivalents) and the base (1.5 equivalents) in the
chosen anhydrous solvent, add 4-Chloro-2,3-difluoropyridine (1.0 equivalent) dropwise at
room temperature under an inert atmosphere (e.g., nitrogen or argon).

« Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-
MS). Reaction times can vary from a few hours to overnight depending on the nucleophile's
reactivity.

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain the desired 4-
substituted-2,3-difluoropyridine.
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o Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity
and purity.

Visualization of Reactivity

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution
reaction at the 4-position of 4-Chloro-2,3-difluoropyridine.
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Caption: General scheme of an SnAr reaction of 4-Chloro-2,3-difluoropyridine.

Applications in Drug Discovery

Halogenated heterocyclic compounds are of great interest in drug discovery. The introduction
of chlorine and fluorine atoms can significantly alter the physicochemical properties of a
molecule[12][13]. Fluorine can enhance metabolic stability by blocking sites of oxidation and
can increase binding affinity through favorable interactions with protein targets[14]. The chloro
group also plays a crucial role in modulating the electronic and steric properties of a molecule,
influencing its pharmacokinetic and pharmacodynamic profile.

4-Chloro-2,3-difluoropyridine serves as a key intermediate in the synthesis of a wide range of
biologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR)
modulators, and other therapeutic agents. Its ability to undergo regioselective nucleophilic
substitution allows for the facile introduction of various functional groups, enabling the
generation of diverse chemical libraries for high-throughput screening. The pyridine nitrogen
also provides a site for hydrogen bonding, which can be critical for drug-receptor interactions.
The versatility of this building block makes it an invaluable tool for medicinal chemists in the
quest for novel and more effective therapeutics[15].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1312938#physical-properties-of-4-chloro-2-3-
difluoropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1312938#physical-properties-of-4-chloro-2-3-difluoropyridine
https://www.benchchem.com/product/b1312938#physical-properties-of-4-chloro-2-3-difluoropyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1312938?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

